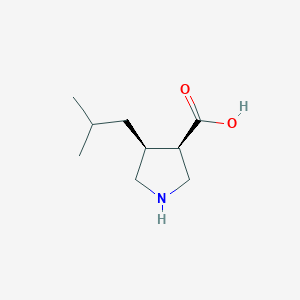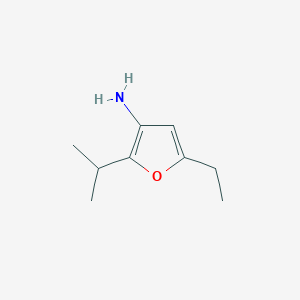
5-Ethyl-2-isopropylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-isopropylfuran-3-amine is an organic compound belonging to the class of amines It features a furan ring substituted with ethyl and isopropyl groups, as well as an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-isopropylfuran-3-amine can be achieved through several methods. One common approach involves the alkylation of a furan derivative with appropriate alkyl halides, followed by amination. For instance, starting with 2-isopropylfuran, ethylation can be performed using ethyl bromide in the presence of a strong base like sodium hydride. The resulting 5-ethyl-2-isopropylfuran can then be subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed amination, can be employed to enhance the efficiency of the synthesis. Additionally, the use of automated reactors and advanced purification techniques like distillation and crystallization can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-isopropylfuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan ketones, while reduction can produce furan alcohols. Substitution reactions can result in various substituted furan derivatives .
Scientific Research Applications
5-Ethyl-2-isopropylfuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropylfuran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-isopropylfuran-3-amine
- 5-Ethyl-2-methylfuran-3-amine
- 5-Ethyl-2-isopropylthiophene-3-amine
Uniqueness
5-Ethyl-2-isopropylfuran-3-amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-ethyl-2-propan-2-ylfuran-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |
InChI Key |
PSMDRFLTKZRPND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(O1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


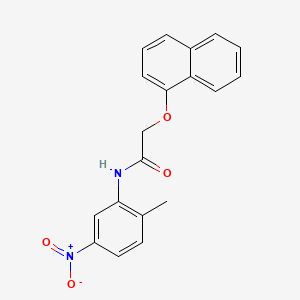
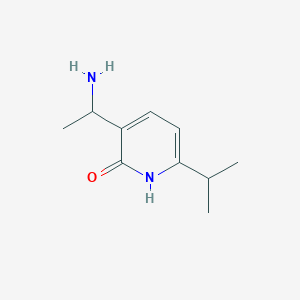
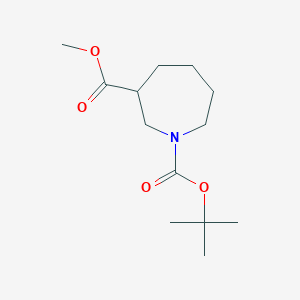
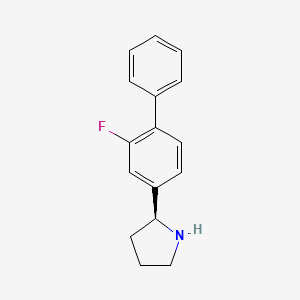

![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
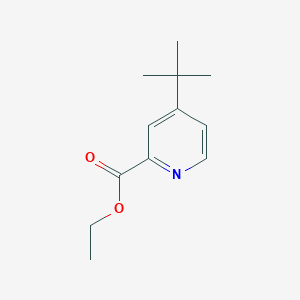
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
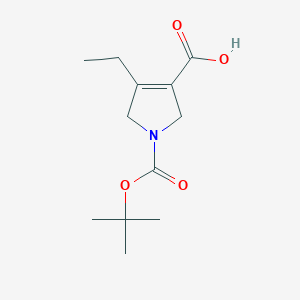
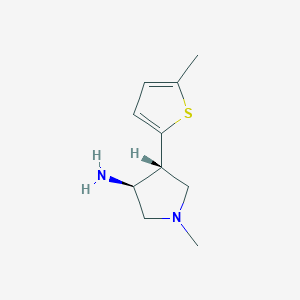
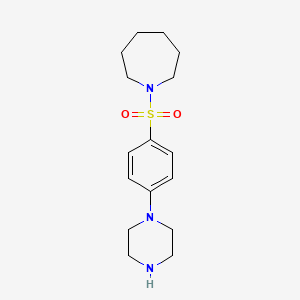
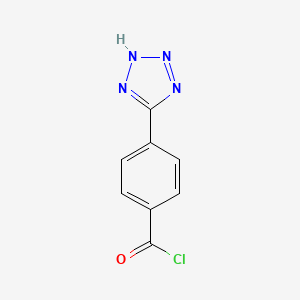
![calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;(2,5-dioxoimidazolidin-4-yl)urea](/img/structure/B12990237.png)
